molecular formula C17H26N2O2S B2674710 1-(4-(Tert-butyl)phenyl)-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea CAS No. 1448058-72-7

1-(4-(Tert-butyl)phenyl)-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea

Cat. No. B2674710
CAS RN: 1448058-72-7
M. Wt: 322.47
InChI Key: HHIIFXRYIYQXHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Tert-butyl)phenyl)-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea is a chemical compound with potential therapeutic applications. It is commonly known as TAK-659 and belongs to the class of kinase inhibitors. TAK-659 has been studied extensively for its ability to target specific kinases involved in various diseases.

Mechanism of Action

TAK-659 exerts its pharmacological effects by inhibiting specific kinases involved in disease pathogenesis. BTK inhibition by TAK-659 has been shown to reduce B-cell receptor signaling and induce apoptosis in B-cell malignancies. ITK inhibition by TAK-659 has been shown to reduce T-cell activation and cytokine production, which may have therapeutic applications in autoimmune disorders. JAK3 inhibition by TAK-659 has been shown to reduce cytokine signaling and inflammation, which may have therapeutic applications in inflammatory diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. It has been shown to reduce tumor growth and induce apoptosis in preclinical studies. TAK-659 has also been shown to reduce inflammation and cytokine production in preclinical studies. In addition, TAK-659 has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and low clearance.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages and limitations for lab experiments. Its potency and selectivity make it a valuable tool for studying specific kinases involved in disease pathogenesis. However, its specificity may limit its use in studying complex signaling pathways. In addition, the high cost of TAK-659 may limit its availability for certain experiments.

Future Directions

There are several future directions for TAK-659 research. One direction is to further evaluate its therapeutic potential in B-cell malignancies and autoimmune disorders. Another direction is to evaluate its potential as a combination therapy with other kinase inhibitors or immune checkpoint inhibitors. Additionally, further research is needed to understand the mechanism of action of TAK-659 in complex signaling pathways and to identify potential biomarkers for patient selection.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the reaction of 4-tert-butylphenyl isocyanate with 3-methoxytetrahydrothiophene-3-carbaldehyde to form the corresponding urea derivative. The final product is obtained by treating the urea derivative with trifluoroacetic acid. The synthesis of TAK-659 has been optimized to achieve high yields and purity.

Scientific Research Applications

TAK-659 has been studied extensively for its potential therapeutic applications. It has been shown to be a potent inhibitor of several kinases, including BTK, ITK, and JAK3. These kinases are involved in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. TAK-659 has been shown to have anti-tumor activity in preclinical studies and is being evaluated in clinical trials for the treatment of B-cell malignancies.

properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[(3-methoxythiolan-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2S/c1-16(2,3)13-5-7-14(8-6-13)19-15(20)18-11-17(21-4)9-10-22-12-17/h5-8H,9-12H2,1-4H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIIFXRYIYQXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2(CCSC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Tert-butyl)phenyl)-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.